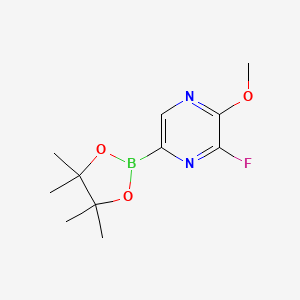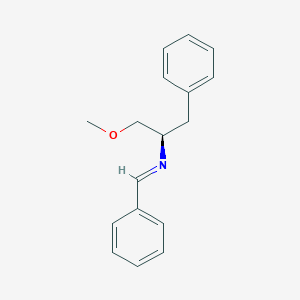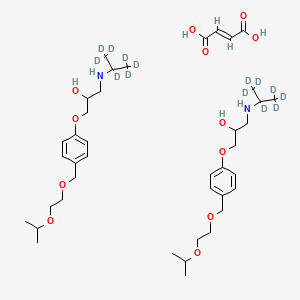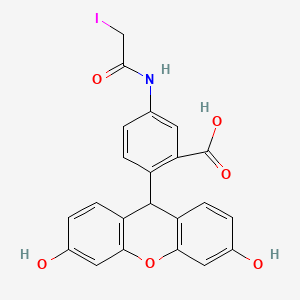
2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, which is further connected to a dioxolane ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoro-3-methoxybenzaldehyde.
Formation of Dioxolane Ring: The aldehyde group of the starting material reacts with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 80-100°C, for several hours until the formation of the dioxolane ring is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 4-bromo-2-fluoro-3-methoxybenzaldehyde and ethylene glycol are used.
Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and automated control systems.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(4-azido-2-fluoro-3-methoxyphenyl)-1,3-dioxolane or 2-(4-thiocyanato-2-fluoro-3-methoxyphenyl)-1,3-dioxolane are formed.
Oxidation Products: Products include this compound-5-carboxylic acid.
Reduction Products: Products such as 2-(4-fluoro-3-methoxyphenyl)-1,3-dioxolane are obtained.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methoxy group, contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methoxyphenylboronic acid
- 2-Fluoro-3-methoxyphenylboronic acid
- 2-(4-Bromo-2-fluoro-3-methoxyphenyl)propan-2-ol
Uniqueness
2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a methoxy group and a dioxolane ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H10BrFO3 |
|---|---|
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
2-(4-bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO3/c1-13-9-7(11)3-2-6(8(9)12)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3 |
Clave InChI |
LFHDCHGABXGEAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)C2OCCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)
![7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide](/img/structure/B14028926.png)
